molecular formula C5H7NS B2619993 Thiolane-3-carbonitrile CAS No. 874512-52-4

Thiolane-3-carbonitrile

Cat. No.: B2619993
CAS No.: 874512-52-4
M. Wt: 113.18
InChI Key: ICQJAZFMAKNNIF-UHFFFAOYSA-N
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Description

Thiolane-3-carbonitrile is a heterocyclic organic compound containing a five-membered ring with a sulfur atom and a nitrile group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a nitrile group and a sulfur atom. For example, the reaction of 3-chloropropionitrile with sodium sulfide can yield this compound under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield thiolane derivatives with reduced nitrile groups.

    Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, forming various substituted thiolane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with amine or alkyl groups.

    Substitution: Substituted thiolane derivatives with various functional groups.

Scientific Research Applications

Thiolane-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Thiolane-3,3,4,4-tetracarbonitrile: Contains multiple nitrile groups, offering different reactivity and applications.

    Thiophene: A sulfur-containing heterocycle with similar structural features but different chemical properties.

    Tetrahydrothiophene: A saturated analog of thiophene with applications in organic synthesis.

Uniqueness: Thiolane-3-carbonitrile is unique due to its specific combination of a sulfur atom and a nitrile group within a five-membered ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

thiolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJAZFMAKNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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